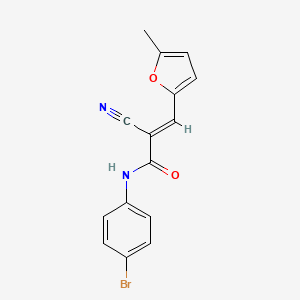

(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

説明

(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative featuring a 4-bromophenyl amide group, a cyano substituent at the α-position, and a 5-methylfuran-2-yl moiety at the β-position. The bromine atom on the phenyl ring enhances molecular weight (estimated ~365.2 g/mol) and lipophilicity, which may impact solubility and pharmacokinetic behavior .

特性

IUPAC Name |

(E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFGDFGNXLVREU-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide, also known as ChemDiv compound 3772-7278, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with its mechanism of action and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide exhibit significant antimicrobial properties. For instance, derivatives of related compounds were evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising antimicrobial activity, suggesting that the cyano group and the aromatic system play crucial roles in enhancing this activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity | Target Organisms |

|---|---|---|

| Compound A | Active | E. coli, S. aureus |

| Compound B | Moderate | P. aeruginosa |

| Compound C | Inactive | C. albicans |

Anticancer Activity

The anticancer potential of (2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide has been investigated through in vitro studies. Notably, compounds with similar structures have been shown to inhibit the proliferation of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay. The presence of the furan ring enhances cellular uptake and interaction with cancer cell receptors, leading to increased cytotoxicity .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound D | 15 | Apoptosis induction |

| Compound E | 22 | Cell cycle arrest |

| (Target Compound) | 18 | Unknown |

The mechanism by which (2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide exerts its biological effects primarily involves interaction with specific molecular targets within cells. The cyano group facilitates binding to enzymes or receptors, while the furan ring may enhance the compound's stability and bioavailability. Additionally, molecular docking studies suggest that these interactions can modulate enzyme activities critical for microbial survival and cancer cell proliferation .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated a series of bromophenyl derivatives against various bacterial strains. The data indicated that modifications to the bromine substituent significantly influenced antimicrobial potency .

- Anticancer Screening : Another investigation focused on the anticancer properties of related compounds showed that those with a furan moiety exhibited higher cytotoxicity against MCF7 cells compared to their non-furan counterparts .

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Electronic and Physical Properties

- Cyano Group: The electron-withdrawing cyano group stabilizes the α,β-unsaturated system, enhancing electrophilicity and reactivity toward nucleophiles across all analogues .

- Furan vs.

- Melting Points : Compounds with sulfamoylphenyl groups (e.g., 5b: 292°C) exhibit higher melting points than halogenated derivatives, likely due to hydrogen-bonding capabilities .

Research Tools and Structural Analysis

- Crystallography : Programs like SHELX () and ORTEP-3 () are critical for confirming the (2E)-configuration and hydrogen-bonding patterns in acrylamide derivatives .

- Spectroscopic Validation : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy () are standard for verifying substituent positions and reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。